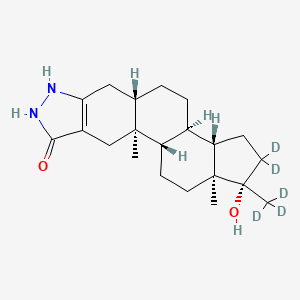
3'-Hydroxystanazolol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is one of the main labelled metabolite of Stanozolol, an internal standard in doping analysis.
Scientific Research Applications
Bioequivalence Studies :
- A study by Portela et al. (2016) described a method to quantify 3α-hydroxytibolone in human plasma using deuterated 3α-hydroxytibolone (d5) as an internal standard. This method was used to assess the bioequivalence between two different tibolone oral formulations, indicating a potential application of 3'-Hydroxystanazolol-d5 in pharmacokinetics and drug development (Portela et al., 2016).
Receptor Binding Studies :
- Research by Enzensperger et al. (2007) found that hydroxylation of azecine derivatives is beneficial with regard to the affinities and selectivities for all the dopamine receptor subtypes, suggesting a potential role of 3'-Hydroxystanazolol-d5 in the study of receptor binding and neurotransmission (Enzensperger et al., 2007).
Anticancer Research :
- Ahmad et al. (2017) synthesized and tested compounds for anticancer activity, including long chain substituted derivatives, indicating the relevance of 3'-Hydroxystanazolol-d5 in the development of new anticancer agents (Ahmad et al., 2017).
Nanoparticle Toxicity Assessment :
- A study by Astashkina et al. (2014) used a 3-D kidney organoid culture model to assess in vitro toxicity of nanoparticles, including hydroxylated derivatives, underscoring the potential application of 3'-Hydroxystanazolol-d5 in evaluating the safety of nanocarriers in medical applications (Astashkina et al., 2014).
Antioxidant Research :
- Shi et al. (2009) evaluated heterocyclic analogs of phenol, including hydroxylated compounds, as novel potential antioxidants, pointing to a possible use of 3'-Hydroxystanazolol-d5 in antioxidant research (Shi et al., 2009).
Drug Synthesis and Pharmacological Profiling :
- The microwave-assisted synthesis of trazodone and its derivatives as new 5-HT1A ligands, as researched by Jaśkowska et al. (2019), highlights the potential of 3'-Hydroxystanazolol-d5 in the development of novel therapeutic agents (Jaśkowska et al., 2019).
Vitamin D Research :
- Christakos et al. (2016) explored the molecular mechanism of action and pleiotropic effects of 1,25-Dihydroxvitamin D3, suggesting the relevance of 3'-Hydroxystanazolol-d5 in studies related to vitamin D metabolism and its physiological role (Christakos et al., 2016).
properties
CAS RN |
853904-68-4 |
|---|---|
Product Name |
3'-Hydroxystanazolol-d5 |
Molecular Formula |
C21H32N2O2 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
(1S,2S,10S,13R,14S,17S,18S)-16,16-dideuterio-17-hydroxy-2,18-dimethyl-17-(trideuteriomethyl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-en-5-one |
InChI |
InChI=1S/C21H32N2O2/c1-19-11-14-17(22-23-18(14)24)10-12(19)4-5-13-15(19)6-8-20(2)16(13)7-9-21(20,3)25/h12-13,15-16,25H,4-11H2,1-3H3,(H2,22,23,24)/t12-,13+,15-,16-,19-,20-,21-/m0/s1/i3D3,9D2 |
InChI Key |
SWPAIUOYLTYQKK-FYZHOQFBSA-N |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4CC5=C(C[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)C(=O)NN5)[2H] |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NNC5=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



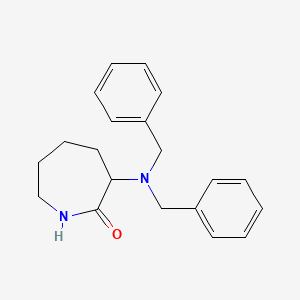
![3-(2-aminoethyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1624833.png)

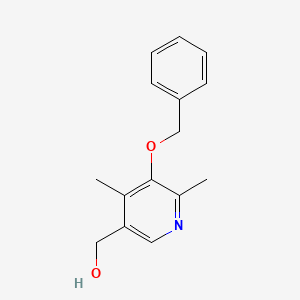


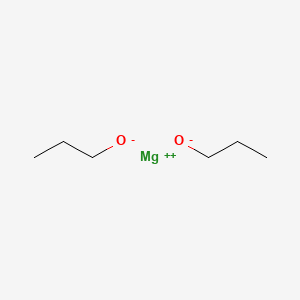
![5-bromo-4-N-pyridin-2-yl-2-N-[3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]pyrimidine-2,4-diamine](/img/structure/B1624846.png)


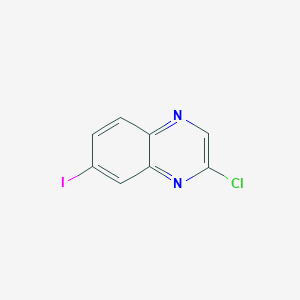
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde](/img/structure/B1624852.png)
![2,2,7-Trimethyl-2H-pyrano[4,3-b]pyran-5-one](/img/structure/B1624853.png)
